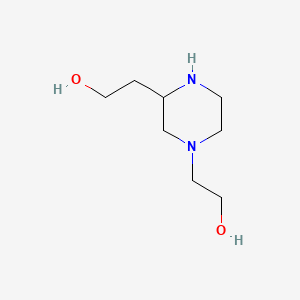
(5R,6R)-2,2,5,6-TETRAMETHYLPIPERAZINE-1,4-DIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Piperazine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-(\text{Piperazine-1,3-diyl})di(\text{ethan-1-ol}) ]
The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanol: This compound is similar in structure but has different substitution patterns on the piperazine ring.
2-(Piperazin-1-yl)ethan-1-ol: Another related compound with a single hydroxyl group attached to the piperazine ring
Uniqueness
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propiedades
Número CAS |
117186-75-1 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.244 |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-5-1-8-7-10(4-6-12)3-2-9-8/h8-9,11-12H,1-7H2 |
Clave InChI |
LWOIPPVWVLSHQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Oxireno[4,5]pyrano[2,3-c]pyridine(9CI)](/img/new.no-structure.jpg)
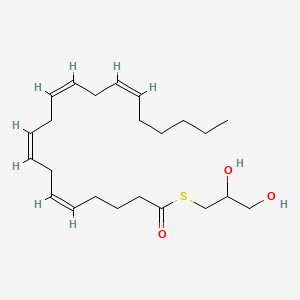
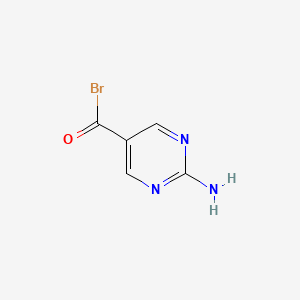
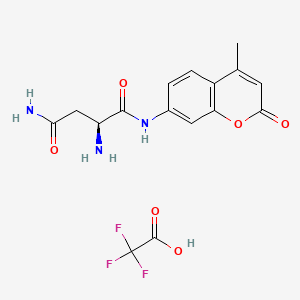
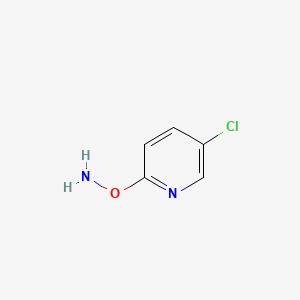
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)
